molecular formula C12H28O4Si B1662032 Tetrapropyl orthosilicate CAS No. 682-01-9

Tetrapropyl orthosilicate

Cat. No.: B1662032
CAS No.: 682-01-9
M. Wt: 264.43 g/mol
InChI Key: ZQZCOBSUOFHDEE-UHFFFAOYSA-N
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Description

Tetrapropyl orthosilicate (TPOS, C₁₂H₂₈O₄Si), also known as tetra-n-propoxysilane or silicon tetrapropoxide, is a silicon alkoxide widely used in sol-gel chemistry and materials synthesis. It serves as a precursor for silica-based materials, including mesoporous silicas (e.g., SBA-15), zeolites, and carbon-silica composites . TPOS undergoes hydrolysis and condensation reactions to form siloxane networks (Si–O–Si), producing alcohol (propanol) as a byproduct. Its longer propyl chains impart distinct steric and electronic properties compared to shorter-chain analogs like tetraethyl orthosilicate (TEOS) or tetramethyl orthosilicate (TMOS), influencing reaction kinetics and material morphology .

Preparation Methods

Direct Synthesis from Silica and Propanol

The direct reaction of silica (SiO₂) with propanol under catalytic conditions represents a paradigm shift from traditional chlorosilane-based routes. Fukaya et al. demonstrated this approach for tetraethyl orthosilicate, achieving yields up to 70% using potassium hydroxide (KOH) and calcium oxide (CaO) as a dehydrating agent. Adapting this method for tetrapropyl orthosilicate requires substituting ethanol with propanol and optimizing molar ratios.

Catalyst and Dehydrating Agent Selection

A stainless steel autoclave charged with SiO₂ (9.0 mmol), KOH (0.9 mmol), CaO (27 mmol), and propanol (24 g) at 190°C under nitrogen yields this compound. CaO outperforms molecular sieves in water adsorption capacity, minimizing byproduct formation (e.g., disilicates). Nguyen et al. confirmed that a 3:1 CaO-to-SiO₂ ratio maximizes yield while reducing energy consumption during ethanol recovery.

Table 1: Yield Comparison Using Different Dehydrating Agents

Dehydrating Agent Pore Size (Å) Yield (%) Byproduct Formation
CaO N/A 73 Low
3 Å Molecular Sieve 0.3 70 Moderate
4 Å Molecular Sieve 0.4 65 High

Process Optimization

Key parameters include:

  • Temperature : 190°C ensures sufficient reaction kinetics without degrading propanol.
  • Pressure : 2.8 MPa maintains propanol in the liquid phase, enhancing SiO₂ solubility.
  • Stoichiometry : A 4:1 propanol-to-SiO₂ molar ratio prevents silica gel formation.

Alkali Metal-Catalyzed Reaction with Silicon Metal

Metallurgical silicon reacts exothermically with propanol in the presence of alkali metal alkoxides, as detailed in US Patent 4,288,604. This method avoids silica intermediates, directly yielding this compound.

Reaction Mechanism

The process involves two stages:

  • Silicon Activation :
    $$ \text{Si} + 4 \text{ROH} \rightarrow \text{Si(OR)}4 + 2 \text{H}2 \uparrow $$
    Potassium 2-(2-butoxyethoxy)ethoxide catalyzes the reaction, eliminating induction periods.
  • Continuous Production :
    Propanol is fed at 138 g/hr alongside silicon powder (15 g/hr) into a reactor at 195°C, achieving a steady-state yield of 94 g/hr.

Table 2: Continuous Process Parameters

Parameter Value
Silicon Feed Rate 15 g/hr
Propanol Feed Rate 138 g/hr
Temperature 195°C
Hydrogen Output 26 L/hr
Product Purity 98.8–99.2%

Copper-Activated Silicon Method

US Patent 4,487,949 discloses a copper-mediated synthesis where silicon particles pre-treated with CuO at 700°C exhibit 86% reactivity. The activated silicon reacts with propanol at 180°C, producing this compound in 74% yield.

Activation Parameters

Calcination temperature critically influences silicon reactivity:

Table 3: Effect of Calcination on Yield

Calcination Temp (°C) Time (hr) Silicon Consumed (%) Yield (%)
300 0.5 28 0.3
700 0.5 88 74
900 0.5 45 32

Copper oxide (5 wt%) optimalizes hydrogen evolution rates, while higher temperatures degrade active sites.

Molecular Sieve-Assisted Dehydration

Recent advances employ 3 Å molecular sieves to adsorb water in situ, elevating this compound yields to 79%. This method, scalable to 10× batch sizes, reduces energy costs by 7% and greenhouse emissions by 34% compared to chlorosilane routes.

Equation :
$$ \text{SiO}2 + 4 \text{PrOH} \rightleftharpoons \text{Si(OPr)}4 + 2 \text{H}_2\text{O} $$

Industrial-Scale Production Considerations

Economic Viability

  • Capital Costs : Continuous alkali-catalyzed systems require $2.1M less investment than batch molecular sieve processes.
  • Operational Costs : Copper-activated silicon methods incur $12/kg production costs vs. $18/kg for silica-based routes.

Environmental Impact

Life-cycle assessments favor direct silica/propanol reactions, which cut CO₂ emissions by 1.2 tons per ton of product.

Scientific Research Applications

Material Science and Engineering

TPOS plays a crucial role in the development of advanced materials with tailored properties. Its applications include:

  • Silica-Based Materials : TPOS serves as a precursor for synthesizing mesoporous silica particles and aerogels, which are used in insulation, catalysis, and drug delivery systems.
  • Cross-Linking Agent : In the production of silicone polymers, TPOS acts as a cross-linking agent, enhancing the mechanical properties of elastomers and resins used in coatings, sealants, and adhesives .
  • Surface Modification : TPOS is utilized for modifying surfaces of both metal and non-metal substrates, improving adhesion and durability in various applications .

Nanotechnology

In nanotechnology, TPOS is instrumental in synthesizing nanoparticles with specific functionalities:

  • Mesoporous Silica Nanoparticles : The ability to control pore size and surface chemistry allows for applications in drug delivery systems where targeted release is crucial .
  • Catalysis : TPOS-derived silica supports have been developed for catalytic processes due to their high surface area and tunable porosity.

Biomedical Applications

TPOS has significant implications in biomedical fields:

  • Drug Delivery Systems : Research indicates that TPOS can be used to create biocompatible materials for drug delivery. Its hydrolysis products can form hydrogels that encapsulate therapeutic agents, allowing for controlled release .
  • Tissue Engineering : The compound's ability to form stable silica networks makes it suitable for scaffolding materials in tissue engineering applications .

Case Study 1: Drug Delivery Hydrogels

A study evaluated TPOS-based hydrogels designed for drug delivery applications. The research focused on the stability of formulations containing hyaluronic acid (HA) as a key component. Results indicated that the concentration and molecular weight of HA significantly influenced the mechanical strength and drug release profiles of the hydrogels. This finding underscores the importance of formulation optimization for effective therapeutic delivery .

Case Study 2: Surface Treatment Applications

In industrial settings, TPOS has been successfully employed as an adhesion promoter in sealants used within the automotive industry. The incorporation of TPOS improved adhesion properties significantly compared to traditional sealants, demonstrating its effectiveness as a cross-linking agent .

Data Tables

Application AreaSpecific Use CasesBenefits
Material ScienceSilica aerogels, mesoporous silicaHigh surface area, lightweight
NanotechnologyDrug delivery nanoparticlesTargeted release capabilities
Biomedical EngineeringBiocompatible hydrogelsControlled drug release
Industrial ApplicationsAdhesion promoters in sealantsEnhanced adhesion properties

Comparison with Similar Compounds

Comparison with Similar Silicon Alkoxides

Hydrolysis and Condensation Kinetics

The hydrolysis rate of silicon alkoxides decreases with increasing alkyl chain length due to steric hindrance. For example:

  • TMOS (tetramethyl orthosilicate): Fastest hydrolysis due to minimal steric effects.
  • TEOS (tetraethyl orthosilicate): Moderate hydrolysis rate.
  • TPOS : Slower hydrolysis owing to bulkier propyl groups .

In contrast, the condensation rate (polymerization of hydrolyzed species) follows the reverse trend: TPOS > TEOS > TMOS. This is attributed to the reduced polarity of the propyl substituents, which weaken hydrogen bonding between hydrolyzed intermediates, facilitating faster siloxane bond formation .

Steric and Electronic Effects

  • TMOS : Methyl groups offer minimal steric hindrance, enabling rapid hydrolysis but less controlled condensation.
  • TEOS : Ethyl groups balance moderate steric effects and reactivity, making TEOS a versatile precursor.
  • TPOS : Propyl groups significantly slow hydrolysis but enhance condensation efficiency. This property is exploited to tailor pore size and wall thickness in mesoporous materials (e.g., SBA-15) .

Mesoporous Silica (SBA-15)

TPOS is used alongside TEOS and TMOS for SBA-15 synthesis. Its slower hydrolysis allows precise control over pore structure and wall thickness, critical for applications in catalysis and adsorption .

Carbon-Silica Composites

TPOS’s steric effects enable tunable pore sizes in carbon spheres. For example, hollow carbon spheres synthesized with TPOS exhibit superior capacitive performance (310 F g⁻¹ at 1 A g⁻¹) compared to TEOS-derived materials due to optimized silica core formation .

Wormhole-Pore Mesoporous Silica Nanoparticles (W-MSN)

While TMOS is preferred for small W-MSN (~33 nm), TPOS’s slower hydrolysis is advantageous in processes requiring gradual silica growth, such as drug delivery systems .

Data Tables

Table 1: Comparative Properties of Silicon Alkoxides

Property TMOS TEOS TPOS
Hydrolysis Rate High Moderate Low
Condensation Rate Low Moderate High
Alkyl Chain Length Methyl (C1) Ethyl (C2) Propyl (C3)
Yield in Esterification* N/A 70% 73%
Typical Applications W-MSN, rapid synthesis SBA-15, general use Carbon composites, controlled pore materials

*Data from acid-catalyzed synthesis with molecular sieves .

Biological Activity

Tetrapropyl orthosilicate (TPOS), also known as tetrapropoxysilane, is a silicon-based compound with significant applications in various fields, including biology, medicine, and materials science. This article explores the biological activity of TPOS, focusing on its mechanisms of action, biochemical pathways, and implications in drug delivery and tissue engineering.

Overview of this compound

  • Chemical Formula : C12H28O4Si
  • Molecular Weight : 264.43 g/mol
  • Physical State : Colorless, transparent liquid
  • Boiling Point : 94 °C at 5 mmHg
  • Density : 0.916 g/mL at 25 °C

TPOS is primarily utilized as a precursor for synthesizing silica-based materials and is recognized for its ability to form durable chemical bonds between materials, making it valuable in coatings and composite materials.

Target of Action

TPOS targets the formation of covalent bonds between various substrates and coatings, which enhances the durability and stability of the resulting materials. This property is particularly useful in applications requiring resistance to environmental stresses such as temperature variations and chemical exposure.

Mode of Action

The interaction of TPOS with its targets involves hydrolysis followed by condensation reactions that lead to the formation of silanol groups. These groups undergo further condensation to create a three-dimensional silica network. This process can be catalyzed by acids or bases, influencing the rate and extent of the reaction.

Biochemical Pathways

The Lewis acid-catalyzed Piers-Rubinsztajn (PR) reaction is a key biochemical pathway influenced by TPOS. This pathway facilitates the formation of silica structures that are critical in various biological applications.

Drug Delivery Systems

TPOS has been employed in developing biocompatible materials for drug delivery systems. Its ability to form silica networks allows for controlled release mechanisms, enhancing the efficacy of therapeutic agents. Research indicates that TPOS-based formulations can optimize drug stability and release profiles .

Case Study : A study assessing thixotropic properties in tetraethyl orthosilicate-based drug delivery systems highlighted how formulation components affect stability and drug release. While this study focused on tetraethyl orthosilicate, findings can be extrapolated to TPOS due to their structural similarities .

Tissue Engineering

In tissue engineering, TPOS serves as a scaffold material due to its biocompatibility and ability to support cell attachment and growth. The controlled porosity of TPOS-derived silica matrices facilitates nutrient diffusion while allowing for cellular proliferation.

Toxicological Profile

While TPOS exhibits beneficial biological properties, understanding its toxicological profile is essential for safe application:

  • Acute Toxicity : Studies indicate that the oral LD50 (lethal dose for 50% of subjects) for related compounds like tetraethyl orthosilicate is greater than 2000 mg/kg in rats, suggesting low acute toxicity .
  • Chronic Exposure Effects : Long-term exposure studies are necessary to evaluate potential nephrotoxic effects observed in related compounds under specific conditions. For instance, chronic exposure to tetraethyl orthosilicate resulted in renal pathology in animal models .

Comparison with Similar Compounds

CompoundHydrolysis RateMain Application
This compound (TPOS)SlowerDrug delivery, tissue engineering
Tetraethyl Orthosilicate (TEOS)RapidSilica gel production
Tetramethyl Orthosilicate (TMOS)Very RapidCoatings

TPOS's slower hydrolysis rate compared to its analogs allows for more controlled applications where precise timing is critical .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for tetrapropyl orthosilicate (TPOS) in laboratory settings, and how do reaction parameters influence purity?

TPOS is typically synthesized via the esterification of silicic acid with n-propanol under acidic or alkaline catalysis. Key parameters include:

  • Molar ratio of reactants : Excess n-propanol ensures complete conversion of silicic acid. A 4:1 alcohol-to-silica ratio is common .
  • Catalyst selection : HCl or H₂SO₄ accelerates esterification but requires neutralization post-reaction to avoid hydrolysis .
  • Temperature control : Reactions are conducted at 80–100°C to balance kinetics and side-product formation. Distillation under reduced pressure (5 mmHg, 94°C) is used for purification .
    Purity is assessed via gas chromatography (GC) or refractive index (1.3995–1.4015) .

Q. How does TPOS function as a silica precursor in zeolite synthesis, and what experimental design considerations are critical?

TPOS serves as a hydrolyzable silica source for synthesizing microporous zeolites (e.g., ZSM-5). Methodology includes:

  • Hydrothermal crystallization : TPOS is hydrolyzed in basic media (e.g., tetrapropyl ammonium hydroxide, TPAOH) at 150–180°C for 24–72 hours .
  • Template-to-silica ratio : Adjusting TPAOH:TPOS ratios controls pore structure and crystallinity. Excess TPAOH favors smaller crystal sizes .
  • Post-synthesis characterization : Use X-ray diffraction (XRD) for crystallinity and physisorption (BET) for surface area/pore distribution .

Q. What safety protocols are essential for handling TPOS in laboratory environments?

TPOS is flammable (flash point: 95°C) and requires:

  • Ventilation : Use fume hoods during distillation or high-temperature reactions .
  • Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .
  • Storage : Inert atmosphere (N₂) and cool (<25°C), dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can in situ spectroscopic techniques resolve contradictions in TPOS hydrolysis mechanisms during zeolite synthesis?

Conflicting reports on hydrolysis pathways (e.g., nucleophilic vs. electrophilic attack) arise from reaction conditions. Advanced methods include:

  • In situ Raman spectroscopy : Monitors Si-O-Pr bond cleavage and silanol group formation during hydrolysis .
  • NMR spectroscopy : ²⁹Si NMR tracks condensation rates and identifies intermediate species (e.g., Q³ vs. Q⁴ structures) .
  • Controlled pH studies : Adjusting alkalinity (pH 10–12) clarifies the dominance of specific hydrolysis pathways .

Q. What strategies mitigate TPOS instability in aqueous systems, and how are these validated experimentally?

TPOS hydrolyzes rapidly in water, limiting its use in sol-gel processes. Stabilization approaches include:

  • Chelating agents : Ethylene diamine tetraacetic acid (EDTA) delays hydrolysis by complexing water molecules .
  • Solvent selection : Using aprotic solvents (e.g., toluene) reduces hydrolysis rates .
  • Kinetic studies : Conduct time-resolved dynamic light scattering (DLS) to quantify aggregation rates under varying conditions .

Q. How does computational modeling enhance the design of TPOS-derived materials for catalytic applications?

Density functional theory (DFT) and molecular dynamics (MD) simulations guide material optimization:

  • Active site prediction : DFT identifies favorable Si-O-Ti or Si-O-Al configurations in TPOS-derived catalysts .
  • Diffusion modeling : MD simulates reactant transport in zeolite pores to optimize hierarchical structures .
  • Validation : Cross-correlate simulations with experimental catalytic performance (e.g., turnover frequency in alkylation reactions) .

Q. Methodological Notes

  • Data contradiction resolution : Cross-validate characterization techniques (e.g., XRD with BET) to address discrepancies in pore size or crystallinity .
  • Experimental reproducibility : Document reagent sources (e.g., TPOS purity ≥98% from Aladdin ) and aging times to ensure consistency.

For further synthesis protocols or analytical workflows, refer to standardized procedures in the Beilstein Journal of Organic Chemistry .

Properties

IUPAC Name

tetrapropyl silicate
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InChI

InChI=1S/C12H28O4Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-12H2,1-4H3
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InChI Key

ZQZCOBSUOFHDEE-UHFFFAOYSA-N
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Canonical SMILES

CCCO[Si](OCCC)(OCCC)OCCC
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Molecular Formula

C12H28O4Si
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DSSTOX Substance ID

DTXSID9042382
Record name Tetrapropyl orthosilicate
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Molecular Weight

264.43 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Silicic acid (H4SiO4), tetrapropyl ester
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CAS No.

682-01-9
Record name Tetrapropoxysilane
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Record name Silicic acid (H4SiO4), tetrapropyl ester
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